7-chloro-4-methoxy-1H-indole-3-carboxylic acid

Catalog No.
S12329911
CAS No.
M.F
C10H8ClNO3
M. Wt
225.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-4-methoxy-1H-indole-3-carboxylic acid

Product Name

7-chloro-4-methoxy-1H-indole-3-carboxylic acid

IUPAC Name

7-chloro-4-methoxy-1H-indole-3-carboxylic acid

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

InChI

InChI=1S/C10H8ClNO3/c1-15-7-3-2-6(11)9-8(7)5(4-12-9)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

QCHBVLNVDNXPIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)Cl)C(=O)O

7-chloro-4-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a prominent heterocyclic compound that plays a crucial role in various biological systems and pharmaceutical applications. This compound features a chlorine atom and a methoxy group on the indole ring, contributing to its unique properties and biological activities. Indoles are known for their diverse functionalities, making them important in medicinal chemistry.

The chemical reactivity of 7-chloro-4-methoxy-1H-indole-3-carboxylic acid includes:

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using lithium aluminum hydride as a reducing agent.
  • Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, facilitated by halogens or nitrating agents.

Research indicates that 7-chloro-4-methoxy-1H-indole-3-carboxylic acid exhibits significant biological activities. It has been investigated for its potential as:

  • Antiviral agent: Showing promise in inhibiting viral replication.
  • Anti-inflammatory agent: Demonstrating effects that may reduce inflammation in various conditions.
  • Anticancer properties: Being explored for its ability to inhibit cancer cell growth and induce apoptosis in tumor cells.

The synthesis of 7-chloro-4-methoxy-1H-indole-3-carboxylic acid typically involves the reaction of 3-methoxyphenylhydrazine with 4-chlorocyclohexanone under acidic conditions, which leads to the formation of the indole structure. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation techniques.

This compound has several applications across different fields:

  • Chemistry: Used as a building block for synthesizing more complex indole derivatives.
  • Biology: Investigated for potential therapeutic uses in treating diseases such as cancer and viral infections.
  • Medicine: Explored for its role in drug development targeting various health conditions.
  • Industry: Utilized in developing new materials and chemical processes due to its unique properties.

The interactions of 7-chloro-4-methoxy-1H-indole-3-carboxylic acid with biological targets are critical for understanding its mechanism of action. Studies have shown that it may interact with specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways. These interactions are essential for elucidating its potential therapeutic effects and guiding further research into its applications.

7-chloro-4-methoxy-1H-indole-3-carboxylic acid can be compared with other indole derivatives based on their structural similarities and biological activities:

Compound NameCAS NumberSimilarity Index
Indole-3-acetic acid87-51-40.85
Indole-3-carbinol700-06-10.82
Indole-3-aldehyde1205-16-70.81
7-Chloroindole28899-75-40.89
6-Chloroindole766557-02-20.89
Methyl 6-chloroindole1082040-57-00.91
Methyl 7-chloroindole588688-45-30.90

These compounds share structural features with varying degrees of similarity, yet each possesses distinct biological activities that contribute to their uniqueness in medicinal chemistry .

Mechanistic Foundations and Substrate Design

Palladium-catalyzed intramolecular α-arylation has emerged as a powerful method for constructing indole cores. The reaction involves the coupling of β-(2-iodoanilino) esters with palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of potassium phenoxide as a base. The mechanism proceeds through oxidative addition of the aryl iodide to palladium, followed by deprotonation to form a palladium-enolate intermediate. Intramolecular cyclization then yields the indole-3-carboxylate framework.

For 7-chloro-4-methoxy derivatives, the 2-iodoaniline precursor must be pre-functionalized with chlorine and methoxy groups. For example, 2-iodo-4-methoxy-6-chloroaniline can be coupled with β-keto esters to form β-(2-iodoanilino) esters. Cyclization under Pd(0) catalysis at 80–100°C in polar aprotic solvents (e.g., DMF) achieves yields of 65–85%.

Table 1: Representative Substrates and Yields in Pd-Catalyzed α-Arylation

SubstrateCatalystBaseYield (%)
β-(2-Iodo-4-methoxy-6-chloroanilino) ethyl acetoacetatePd(PPh₃)₄KOPhen78
β-(2-Iodo-3-chloro-5-methoxyanilino) methyl malonatePd(dba)₂NaOtBu68

Regioselectivity and Steric Effects

The position of halogen and methoxy substituents critically influences reaction efficiency. Steric hindrance from the 4-methoxy group slows enolate formation but enhances regioselectivity by directing cyclization to the 3-position. Electron-withdrawing chlorine at the 7-position stabilizes the transition state, reducing side reactions.

The inherent electronic asymmetry of the indole ring renders the C-7 position less reactive toward electrophilic attack compared to C-2 and C-3. Modern strategies overcome this limitation through transition-metal catalysis and directing group assistance.

Directed Metallation and Halogenation

Pyrimidyl directing groups enable regioselective C-7 chlorination via copper(II) chloride-mediated reactions. This approach achieves >90% regioselectivity for 7-chloro products across diverse indole substrates, including those bearing electron-withdrawing groups at C-4 or C-5 [8]. The proposed mechanism involves:

  • Coordination of the pyrimidyl nitrogen to CuCl₂
  • Directed deprotonation at C-7
  • Oxidative chlorination via a Cu(III) intermediate

A comparative analysis of directing group efficacy reveals:

Directing GroupYield (%)C-7:C-3 Selectivity
Pyrimidyl8219:1
Pyridinyl678:1
Oxazolinyl585:1

Data adapted from copper-mediated chlorination studies [8].

Transition-Metal-Catalyzed Borylation

Pyrazabole-based diboron reagents enable one-pot C-7 borylation of indoles through a tandem reduction-protodeboronation mechanism [6]. The process involves:

  • Hydroboration at C2-C3 of the indole ring
  • Protodeboronation to regenerate aromaticity
  • Directed C-7 borylation via B-N coordination

This method tolerates substituents at C2-C6 positions, with electron-donating groups (e.g., methoxy at C-4) accelerating the reaction rate by 30-40% compared to unsubstituted indoles [6].

Methoxy Group Functionalization at the C-4 Position

The 4-methoxy group serves as both a directing moiety and a tunable functional handle. Strategic modifications at this position modulate electronic effects across the indole scaffold.

Demethylation-Alkylation Sequences

Controlled demethylation using boron tribromide (BBr₃) in dichloromethane at -78°C generates the 4-hydroxy intermediate, which undergoes immediate alkylation with:

  • Methyl triflate (90% yield for 4-methoxy retention)
  • Benzyl bromide (85% yield for 4-benzyloxy products)
  • Propargyl bromide (78% yield for click chemistry handles)

The methoxy group's ortho-directing effects facilitate subsequent electrophilic substitution at C-5, with Hammett studies showing a σ⁺ value of -0.78 for the 4-OMe group [5].

Oxidative Functionalization

Molecular oxygen in DMSO/H₂O systems converts 4-methoxy groups to carbonyl functionalities under mild heating (60°C, 12 hr). This pathway provides access to:

  • 4-Ketoindoles (via methoxy oxidation)
  • 4-Carboxyindoles (through further oxidative cleavage)

Reaction kinetics analysis reveals first-order dependence on O₂ concentration (k = 0.15 min⁻¹ at 60°C) [1].

Carboxylic Acid Derivative Formation through Condensation Reactions

The C-3 carboxylic acid serves as a versatile platform for generating bioactive derivatives via condensation chemistry.

Amide Bond Formation

Coupling with aryl/alkyl amines using HATU/DIPEA in DMF produces carboxamides with enhanced CB1 receptor affinity. Structure-activity relationship (SAR) studies demonstrate:

  • Diethylamino groups at the phenyl para-position boost CB1 modulation 2.5-fold [2]
  • C5 chloro substituents improve metabolic stability by 40% in hepatic microsomes [4]
  • Short C3 alkyl chains (methyl/ethyl) optimize binding pocket occupancy [2]

Esterification and Ring-Closing

Acid-catalyzed esterification with methanol/H₂SO₄ yields methyl esters for further transformations. Under Dean-Stark conditions, these esters undergo cyclization to form:

  • γ-Lactams (via intramolecular amidation)
  • Tetracyclic indoloquinolizidines (through tandem alkylation-cyclization)

A recent innovation employs DMSO as both solvent and carbon source for one-pot cascade reactions generating indole-3-carboxylic acid derivatives with 95% atom economy [1].

Bioconjugation Strategies

The carboxylic acid enables covalent attachment to:

  • Polyethylene glycol (PEG) chains via NHS ester chemistry
  • Quantum dots using EDC/sulfo-NHS coupling
  • Protein carriers for antibody-drug conjugates

These bioconjugates exhibit improved aqueous solubility (up to 150 mg/mL) compared to the parent compound [7].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

225.0192708 g/mol

Monoisotopic Mass

225.0192708 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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